molecular formula C13H22O3 B12671817 Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate CAS No. 84604-48-8

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate

Cat. No.: B12671817
CAS No.: 84604-48-8
M. Wt: 226.31 g/mol
InChI Key: MSBRSFQZKZOPDR-UHFFFAOYSA-N
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Description

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate is an organic compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol It is known for its unique structure, which includes a cyclopentane ring substituted with butyl, methyl, and oxo groups, as well as an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate typically involves the esterification of 2-butyl-4-methyl-3-oxocyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the oxo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects . The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • Methyl 2-butyl-4-oxocyclopentaneacetate
  • Methyl 2-butyl-3-oxocyclopentaneacetate
  • Methyl 2-butyl-4-methylcyclopentaneacetate

Comparison: Methyl 2-butyl-4-methyl-3-oxocyclopentaneacetate is unique due to the presence of both butyl and methyl substituents on the cyclopentane ring, along with an oxo group and an ester functional group.

Properties

CAS No.

84604-48-8

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2-(2-butyl-4-methyl-3-oxocyclopentyl)acetate

InChI

InChI=1S/C13H22O3/c1-4-5-6-11-10(8-12(14)16-3)7-9(2)13(11)15/h9-11H,4-8H2,1-3H3

InChI Key

MSBRSFQZKZOPDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(CC(C1=O)C)CC(=O)OC

Origin of Product

United States

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